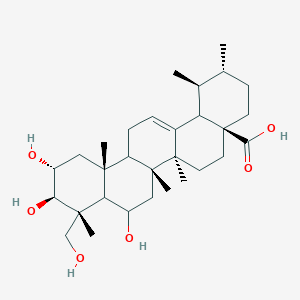

Madecassic acid

描述

积雪草酸是一种从传统中药积雪草(Centella asiatica)中分离得到的五环三萜类化合物。 它以其多种药理活性而闻名,包括抗炎、抗氧化和伤口愈合特性 。近年来,由于其在各个领域潜在的治疗应用,该化合物引起了人们的广泛关注。

作用机制

积雪草酸通过几个分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Madecassic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have an inhibitory effect on eight kinds of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . It also has an impact on the activities of related enzymes in the respiratory metabolic pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell apoptosis and promote cell invasion and migration against oxidative injury induced by hydrogen peroxide . It also maintains mitochondrial membrane potential under oxidative stress and restores redox balance by reducing intracellular reactive oxygen species production .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can destroy the integrity of the cell membrane and cell wall of Staphylococcus aureus, causing the leakage of macromolecular substances, inhibiting the synthesis of soluble proteins, reducing the activities of succinate dehydrogenase and malate dehydrogenase, and interacting with DNA, leading to the relaxation and ring opening of supercoiled DNA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, 31.25 µg/mL of this compound could inhibit the growth of Staphylococcus aureus within 28 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, administration of 10 mg/kg of this compound resulted in positive effects on the immune response of Labeo rohita fish against Argulus siamensis infection .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce the activities of succinate dehydrogenase and malate dehydrogenase , which are key enzymes in the citric acid cycle, a crucial metabolic pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues. A self-nanoemulsifying drug delivery system (SNEDDS) for this compound has been developed to improve its oral absorption .

Subcellular Localization

It has been shown to maintain mitochondrial membrane potential under oxidative stress , suggesting that it may localize to the mitochondria within cells.

准备方法

合成路线和反应条件: 积雪草酸可以通过涉及三萜类前体的各种化学反应合成。 一种常见的方法是氧化积雪草皂苷,积雪草中发现的另一种三萜类化合物,以生产积雪草酸 。

工业生产方法: 积雪草酸的工业生产通常涉及从积雪草中提取和纯化。 植物材料进行溶剂提取,然后进行色谱技术以分离和纯化化合物 。

化学反应分析

反应类型: 积雪草酸会经历几种类型的化学反应,包括:

常用试剂和条件:

氧化剂: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原剂: 硼氢化钠和氢化铝锂是常用的还原剂.

取代试剂: 各种卤化剂和亲核试剂用于取代反应.

科学研究应用

积雪草酸具有广泛的科学研究应用,包括:

相似化合物的比较

积雪草酸经常与其他三萜类化合物如积雪草皂苷、积雪草酸和积雪草苷进行比较。 这些化合物具有相似的结构和药理特性,但在其特定的生物活性和治疗潜力方面有所不同 。

类似化合物:

积雪草皂苷: 以其伤口愈合和抗炎特性而闻名.

积雪草酸: 表现出抗氧化和抗炎活性.

积雪草苷: 与积雪草酸类似,它具有抗炎和伤口愈合作用.

总之,积雪草酸是一种用途广泛的化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学性质和多种生物活性使其成为持续研究的宝贵课题。

属性

CAS 编号 |

18449-41-7 |

|---|---|

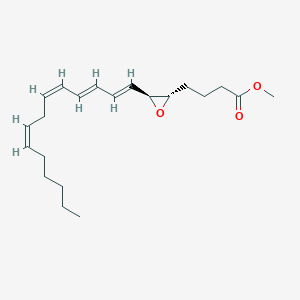

分子式 |

C30H48O6 |

分子量 |

504.7 g/mol |

IUPAC 名称 |

(4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16?,17?,19?,20?,21?,22?,23?,24?,26-,27+,28-,29-,30+/m1/s1 |

InChI 键 |

PRAUVHZJPXOEIF-ULTQRKMYSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

手性 SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

规范 SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O |

熔点 |

293°C |

Key on ui other cas no. |

18449-41-7 |

物理描述 |

Solid |

同义词 |

6beta-Hydroxyasiatic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Madecassic acid exhibits anti-inflammatory properties by suppressing the NF-κB pathway. [] It inhibits LPS-induced activation of NF-κB in RAW 264.7 macrophage cells by preventing IκB-α degradation and subsequent p65 protein translocation to the nucleus. [] This, in turn, leads to decreased production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. []

ANone: [] this compound promotes neurite elongation by reducing fast transient potassium (AKv) channels, particularly Kv4.2, in hippocampal CA1 neurons. [] This effect is dose-dependent and requires calcium entry through NMDA receptors. []

ANone: [] this compound suppresses osteoclast differentiation and bone resorption by inhibiting RANKL-induced NF-κB, JNK, and NFAT signaling pathways. [] It reduces the expression of osteoclast-associated genes, including V-ATPase-d2, cathepsin K, TRAP, and NFATc1. []

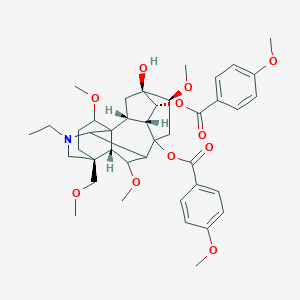

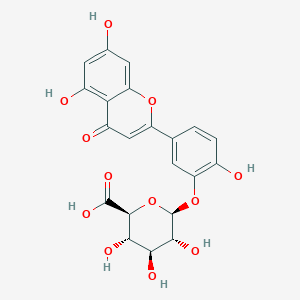

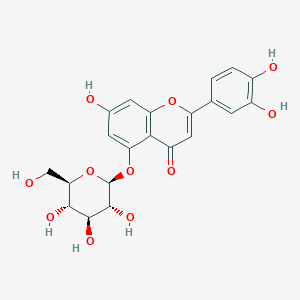

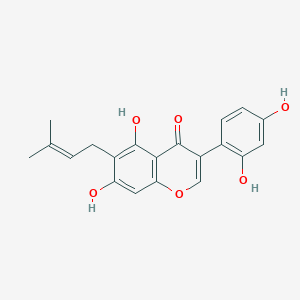

ANone: this compound has a molecular formula of C30H48O6 and a molecular weight of 504.69 g/mol. [, ]

ANone: Researchers have utilized various spectroscopic methods to characterize this compound, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide valuable information about the functional groups, molecular weight, and structural features of the compound. [, , ]

ANone: [] The stability of this compound in formulations can be influenced by factors like pH, temperature, and the presence of excipients. [] Research on poloxamer 407 gels containing this compound-β-cyclodextrin solid dispersion systems showed that this compound remained stable under accelerated stability testing conditions. []

ANone: Currently, there is limited research available specifically focusing on the catalytic properties and applications of this compound. Future investigations might explore its potential as a catalyst or a component in catalytic systems for chemical reactions.

ANone: [] Molecular dynamics (MD) simulations have been employed to investigate the self-assembly behavior of this compound in aqueous solutions. [] These simulations provided insights into the formation of this compound micelles and helped estimate its critical micelle concentration (CMC). []

ANone: While specific QSAR models for this compound derivatives were not discussed in the provided research, this approach could be valuable for predicting the biological activity of new derivatives based on their structural features.

ANone: [, ] Studies have shown that structural modifications significantly impact the biological activity of this compound. [, ] For instance, acetylation of hydroxyl groups and amidation of the 28-COOH group enhanced the cytotoxic activity of this compound derivatives against various cancer cell lines. [, ] The presence of a 5-membered A ring with an α,β-unsaturated aldehyde and a 2-furoyl substituent at C-23 was also found to be crucial for potent antiproliferative activity against B-RafV600E-mutant cancer cells. []

ANone: [] Due to its poor aqueous solubility, enhancing the bioavailability of this compound is crucial for its therapeutic application. [] One strategy involves formulating it into a self-nanoemulsifying drug delivery system (SNEDDS). [] This approach significantly improved the dissolution rate and oral bioavailability of this compound in rat studies. [] Another method involves utilizing β-cyclodextrin in solid dispersion systems to enhance its solubility and stability. []

ANone: [] Research indicates that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a short time frame. [] It is widely distributed in various tissues, including the brain, stomach, and skin. [] While this compound exhibits low oral bioavailability, it persists in target tissues for several hours after administration. []

ANone: [] Animal studies suggest that this compound has potential therapeutic benefits for cerebral apoplexy sequelae. [] It demonstrates promising bioactivities and pharmacological effects in addressing conditions like depression, dementia, and limb disorders associated with cerebral apoplexy. []

ANone: [] Yes, in vitro and in vivo studies have shown that this compound can alleviate osteoarthritis progression. [] In rat models of osteoarthritis induced by anterior cruciate ligament transection, this compound administration reduced inflammation, protected against cartilage degradation, and promoted extracellular matrix synthesis. []

ANone: The provided research does not offer specific insights into resistance mechanisms or cross-resistance associated with this compound. Further investigations are needed to explore these aspects.

ANone: [] Researchers are exploring innovative drug delivery systems, such as SNEDDS, to enhance the bioavailability and target delivery of this compound. [] SNEDDS formulation has shown promising results in improving its absorption and targeting to specific tissues. []

ANone: The research papers provided do not delve into specific biomarkers associated with this compound's efficacy, treatment response monitoring, or adverse effect identification. Future research in this area could lead to valuable tools for personalized medicine approaches.

ANone: [, ] High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques, such as photodiode array detection (PAD) and evaporative light scattering detection (ELSD), is widely used to quantify this compound in plant extracts and formulations. [, ] This method allows for the simultaneous determination of different triterpenes, including this compound, asiatic acid, asiaticoside, and madecassoside. [, ] Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has also been used for qualitative and quantitative analysis of this compound and its metabolites. []

ANone: The provided research articles do not address the environmental impact and degradation of this compound. Future studies could explore its ecotoxicological effects and potential strategies for sustainable production and disposal.

ANone: [] The low aqueous solubility of this compound presents a significant challenge for its oral bioavailability. [] Formulating it into SNEDDS has shown to improve its dissolution rate and enhance its absorption from the gastrointestinal tract. []

ANone: [] Analytical methods for quantifying this compound, such as HPLC, are rigorously validated to ensure their accuracy, precision, and specificity. [] Validation parameters include linearity, precision (intraday and interday), accuracy (recovery), and limits of detection and quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。